molecular formula C10H9BrF3NO2S B13722689 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13722689
M. Wt: 344.15 g/mol
InChI Key: RVIWUYJBWBSRHH-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H9BrF3NO2S It is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure

Preparation Methods

The synthesis of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    2-Bromo-5-(trifluoromethyl)benzenesulfonamide: Lacks the cyclopropyl group but shares other structural features.

    2-Bromo-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of the sulfonamide group.

    2-(Trifluoromethyl)benzenesulfonamide: Lacks the bromine and cyclopropyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.15 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C10H9BrF3NO2S/c11-8-4-1-6(10(12,13)14)5-9(8)18(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2

InChI Key

RVIWUYJBWBSRHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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